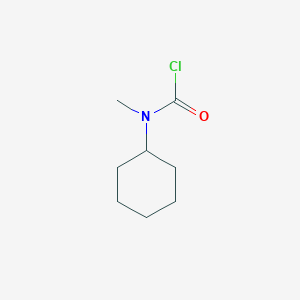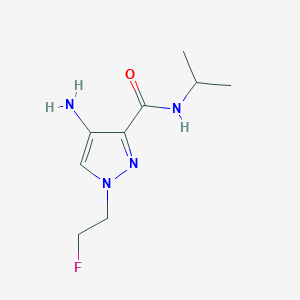
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide, commonly known as JNJ-38431055, is a drug candidate that has been developed for the treatment of Alzheimer's disease. The compound belongs to the class of gamma-secretase modulators, which are known to reduce the production of amyloid-beta peptides that are believed to be the main cause of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical studies of bioactive acetamide analogs, including those similar in structure to 2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide, have been conducted to analyze their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Their nonlinear optical activity and molecular docking interactions, especially with Cyclooxygenase 1 (COX1), further highlight their scientific applicability in various fields (Mary et al., 2020).
Potential Pesticide Applications
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound of interest, have been characterized by X-ray powder diffraction and identified as potential pesticides. These organic compounds have been investigated for their use in controlling annual grasses and broad-leaved weeds in various crops, showcasing the chemical's potential in agricultural applications (Olszewska et al., 2009).
Novel Anilidoquinoline Derivative in Treating Japanese Encephalitis
A novel anilidoquinoline derivative structurally related to 2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide has demonstrated significant antiviral and antiapoptotic effects in vitro. This compound's therapeutic efficacy against Japanese encephalitis virus in mice, including a significant reduction in viral load and an increase in survival rates, underlines the compound's potential in medical applications, particularly in antiviral therapies (Ghosh et al., 2008).
Antioxidant Activity of Coordination Complexes
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized for their antioxidant activity. The study involved pyrazole-acetamide derivatives, including those structurally akin to the subject compound, and their Co(II) and Cu(II) complexes. These complexes displayed significant in vitro antioxidant activity, as assessed by various assays, indicating the compound's potential as a base for developing antioxidants (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19-10-4-7-14(19)15(20)8-9-18-16(21)11-12-5-2-3-6-13(12)17/h2-7,10,15,20H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRPBOPSJBFPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2938964.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938965.png)

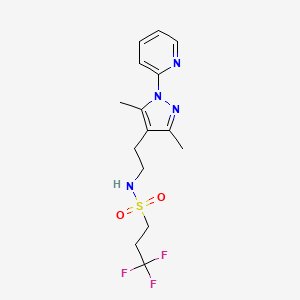


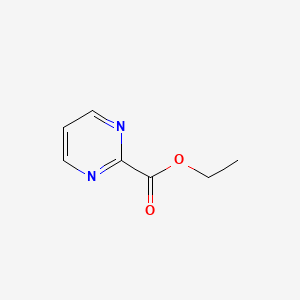
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)
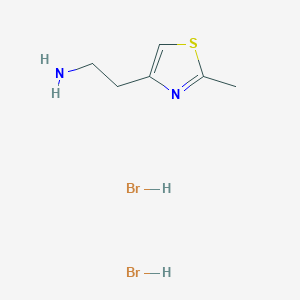
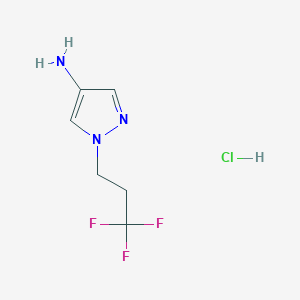
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)
